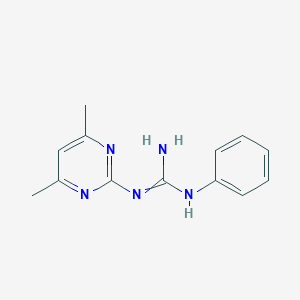

1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine

Description

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-phenylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5/c1-9-8-10(2)16-13(15-9)18-12(14)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUNGERWGVXPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16018-49-8 | |

| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the guanidine structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidinyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced guanidine derivatives.

Substitution: Formation of substituted pyrimidinyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: In medicine, this compound is explored for its potential use in treating various diseases. Its interactions with molecular targets in the body can lead to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Physicochemical Properties

Variations in substituents significantly impact solubility, melting points, and lipophilicity:

- Phenyl vs. Methoxyphenyl : Methoxy groups increase polarity and water solubility (e.g., S13: LCMS (M+1)+ = 272.1) , whereas the target compound’s phenyl group enhances lipophilicity.

- Trifluoromethylphenyl analogs : The -CF₃ group in ZINC69391 increases molecular weight (309.29 g/mol) and logP (4.69), suggesting higher membrane permeability .

Table 2: Physicochemical Comparison

*Calculated based on formula C₁₃H₁₄N₆. †Estimated using substituent contributions.

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, along with a phenyl group attached to the guanidine moiety. The synthesis typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with appropriate aryl isothiocyanates under reflux conditions in solvents like dichloromethane.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymatic activity by binding to active or allosteric sites on enzymes, modulating their functions. This interaction can disrupt various biochemical pathways critical for cellular processes.

- Receptor Modulation : It may act as an agonist or antagonist for specific receptors, influencing signaling pathways associated with inflammation and cancer progression.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:

- Case Study : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cells, indicating its potential as an anticancer agent. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be in the low micromolar range for several tested lines.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Lacks fluorine atom | Potential anticancer activity |

| 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-chlorophenyl)guanidine | Contains chlorine instead of fluorine | Antioxidant properties |

| 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-bromophenyl)guanidine | Contains bromine instead of fluorine | Anticancer activity |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Similar compounds have shown efficacy in inhibiting FGFRs, which are critical in tumor angiogenesis and cancer progression. The structure of this compound suggests potential for similar activity.

- Molecular Docking Studies : Computational studies indicate favorable binding interactions between the compound and target proteins involved in cancer pathways. These studies provide insights into its mechanism at the molecular level.

- Toxicological Assessment : Preliminary toxicity studies suggest that while the compound exhibits promising biological activities, it may cause irritation to mucous membranes and skin upon exposure . Further toxicological evaluations are necessary to establish safety profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Start with nucleophilic substitution between 4,6-dimethylpyrimidin-2-amine and phenyl isothiocyanate to form a thiourea intermediate.

- Step 2 : Convert thiourea to guanidine via desulfurization with mercury(II) chloride or safer alternatives like iodine/ammonia .

- Optimization : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst concentration) to identify critical parameters. Monitor purity via HPLC and confirm structures with and .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Analytical Techniques :

- NMR Spectroscopy : Confirm substituent positions (e.g., dimethyl groups on pyrimidine, phenyl group orientation).

- Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 309.29 (CHFN) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable).

- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .

Q. What experimental precautions are critical when handling this compound due to its hazardous properties?

- Safety Protocol :

- Hazard Mitigation : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis due to H315 (skin irritation) and H319 (eye irritation) risks .

- Storage : Store in airtight containers at 2–8°C, away from ignition sources (flash point: 222.5°C) .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanism of this guanidine derivative in inhibitor applications?

- Methodology :

- Quantum Mechanics : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states during enzyme inhibition. Compare energy barriers for binding vs. competing pathways .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., kinases) using software like GROMACS. Validate with isotopic labeling experiments (e.g., -tracking) .

Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?

- Methodology :

- Meta-Analysis : Systematically compare substituent effects (e.g., trifluoromethyl vs. methyl groups) across studies using tools like RevMan.

- Experimental Validation : Synthesize disputed analogs and test under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

Q. How can researchers design experiments to study the compound’s solubility limitations in aqueous systems?

- Methodology :

- Co-Solvent Screening : Test binary/ternary solvent systems (e.g., water-DMSO, water-PEG 400) using phase diagrams.

- Surfactant Studies : Evaluate critical micelle concentration (CMC) of polysorbate 80 or sodium lauryl sulfate to enhance solubility .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- Methodology :

- Hyphenated Techniques : LC-MS/MS with electrospray ionization (ESI) to detect sub-0.1% impurities.

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.